8-Methyl-6-nonenoic acid
Overview
Description
8-Methyl-6-nonenoic acid is a chemical compound with the molecular formula C10H18O2 . It has a molecular weight of 170.2487 .
Synthesis Analysis
The synthesis of 8-Methyl-6-nonenoic acid has been discussed in several studies . One such study demonstrated the enzymatic activity of a recombinant capsaicin synthase encoded by Pun1, functionally expressed in Escherichia coli . This enzyme is specific for selected aliphatic CoA-esters and highly specific for vanilloylamine .Molecular Structure Analysis
The molecular structure of 8-Methyl-6-nonenoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3, (H,11,12)/b7-5+ .Physical And Chemical Properties Analysis
8-Methyl-6-nonenoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 267.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 55.6±6.0 kJ/mol and a flash point of 164.3±13.9 °C . The index of refraction is 1.461 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: 8-Methyl-6-nonenoic acid is an intermediate in synthesizing various chemical compounds. For instance, its derivative, (E)-9-Chloro-4-methyl-8-oxo-4-nonenoic acid, is synthesized from 4-chloro-2-methyl-2-butene for creating antigestational agents (Takayanagi, Shirasaka, & Morita, 1991). Another study demonstrated the regioselective hydrogenation of 3,8-nonadienoic acid to 8-nonenoic acid by adding water, showing the impact of water on its chemical behavior (Okano, Kaji, Isotani, & Kiji, 1992).
Biological and Agricultural Applications
- Capsaicin Biosynthesis in Capsicum Spp.: 8-Methyl-6-nonenoic acid plays a significant role in capsaicin biosynthesis in Capsicum species. Its availability directly influences the capsaicin levels in different pungency genotypes of Capsicum (Prasad et al., 2006).
Industrial and Chemical Applications
- Ester Derivatives and Industrial Uses: The compound is used in preparing ω-hydroxynonanoic acid and its ester derivatives, which have various industrial applications. For instance, the esterification of 8-nonenoic acid produces different alkyl 8-noneates (Kula et al., 1999).
- Attractant for Mediterranean Fruit Fly: Methyl (E)-6-Nonenoate, a compound related to 8-Methyl-6-nonenoic acid, is used as an attractant for the Mediterranean fruit fly, indicating its potential in pest control (Ohinata et al., 1979).
Medicinal and Pharmaceutical Research
- Synthesis of Pharmaceutical Compounds: The acid is a key building block in synthesizing various pharmaceutical compounds. For example, it's used in creating BILN 2061, an HCV NS3 protease inhibitor (Wang et al., 2007).
Environmental and Safety Assessment
- Safety Assessment in Fragrance Materials: Methyl 2-nonenoate, a related compound, has been evaluated for safety in various toxicity endpoints, showing the importance of safety assessments for related chemical compounds (Api et al., 2019).
Safety And Hazards
In case of skin contact with 8-Methyl-6-nonenoic acid, it is recommended to take off immediately all contaminated clothing and rinse skin with water . After eye contact, rinse opened eye for several minutes under running water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .
properties
IUPAC Name |
(E)-8-methylnon-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALSPDXYQHUHA-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307876 | |
Record name | (6E)-8-Methyl-6-nonenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Methylnonenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Methyl-6-nonenoic acid | |
CAS RN |
59320-77-3 | |
Record name | (6E)-8-Methyl-6-nonenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59320-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nonenoic acid, 8-methyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059320773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6E)-8-Methyl-6-nonenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methylnonenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.